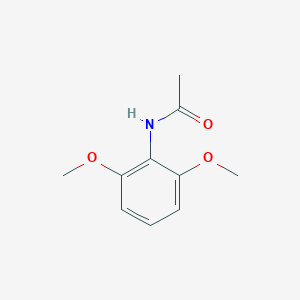

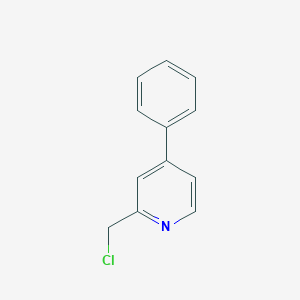

4,4-双(二乙氧基膦酰基)丁醇-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 4,4-Bis(Diethoxyphosphoryl)butan-1-ol, is a chemical entity that has been synthesized and studied for its potential applications and properties. While the provided papers do not directly discuss this compound, they do provide insights into related phosphorus-containing compounds and their synthesis, molecular structures, and chemical properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related bis(phosphoryl) compounds typically involves multiple steps, starting from various phosphorus-containing precursors. For instance, the synthesis of 4,4-bis(diethoxyphosphoryl) butanoic acid was achieved via a five-step process starting from tetraethyl methylene diphosphorate, with an overall yield of 64% . This indicates that the synthesis of similar bis(phosphoryl) compounds can be complex but efficient, with decent yields being achievable.

Molecular Structure Analysis

Molecular structures of phosphorus-containing compounds are often confirmed using spectroscopic methods, including NMR spectroscopy, which can reflect the crowded nature of these molecules . X-ray crystallography is also employed to investigate the molecular structures, revealing features such as unusually large bond angles around phosphorus atoms . These techniques would likely be applicable in analyzing the molecular structure of 4,4-Bis(Diethoxyphosphoryl)butan-1-ol.

Chemical Reactions Analysis

The chemical reactivity of bis(phosphoryl) compounds can vary depending on the substituents and the structure of the compound. For example, halomethyl derivatives of phosphonomethylated furans can react with nucleophilic agents to form substitution products . Electrophilic substitution reactions, such as formylation and acetylation, have been studied for compounds like 3,4-bis(diethoxyphosphorylmethyl)furan . These reactions could provide insights into the types of chemical reactions that 4,4-Bis(Diethoxyphosphoryl)butan-1-ol might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(phosphoryl) compounds are influenced by their molecular structure and substituents. For example, the introduction of certain groups can lead to a red shift in the UV/VIS absorption spectrum, as seen in the synthesis of bis{4-[bis(4-methoxyphenyl)amino]-2,6-bis(2,4,6-triisopropylphenyl)phenyl}-diphosphene . Electrochemical measurements can reveal redox properties, such as reversible redox waves corresponding to the oxidation and reduction of different moieties within the molecule . These types of analyses would be relevant for determining the physical and chemical properties of 4,4-Bis(Diethoxyphosphoryl)butan-1-ol.

科学研究应用

合成工艺

4,4-双(二乙氧基膦酰基)丁醇-1 及其衍生物是合成复杂有机分子的关键中间体。例如,Yong(2002 年)展示了一种从四乙基亚甲基二膦酸酯合成 4,4-双(二乙氧基膦酰基)丁酸的有效方法,展示了其在合成化学中的实用性,工艺简单,总收率为 64% (Yong,2002 年)。此类方法强调了该化合物在促进化学复杂结构高效生产中的作用。

聚合物科学

在聚合物科学领域,Albayrak 等人(2007 年)研究了各种二烯烃的光聚合和热聚合,包括具有 4,4-双(二乙氧基膦酰基)取代基的二烯烃。他们的研究揭示了取代基对聚合速率的显着影响,以及这些化合物由于与羟基磷灰石和蚀刻性能的相互作用而在牙科应用中的潜力 (Albayrak 等人,2007 年)。这项研究突出了该化合物的多功能性及其在创造具有特定所需性能的材料方面的潜力。

材料工程

此外,4,4-双(二乙氧基膦酰基)丁醇-1 衍生物被用于新型材料的开发中,例如在源自丁香酚的高性能可再生热固性树脂的制造中。Harvey 等人(2014 年)通过一系列涉及烯烃复分解和氢化的反应合成了可再生的双酚,证明了该化合物在生产具有优异热稳定性和最小吸水率的树脂中的适用性,适用于海洋环境 (Harvey 等人,2014 年)。这个例子强调了 4,4-双(二乙氧基膦酰基)丁醇-1 在促进可持续材料解决方案方面的潜力。

催化和化学反应

此外,该化合物在催化过程和化学反应中也发挥着作用。例如,Imamoto 等人(2012 年)制备了各种膦配体的对映异构体,用于铑催化的官能化烯烃的不对称氢化,展示了该化合物在促进高选择性催化反应中的相关性 (Imamoto 等人,2012 年)。这突出了其在不对称合成领域的重要性及其对开发手性药物成分的贡献。

属性

IUPAC Name |

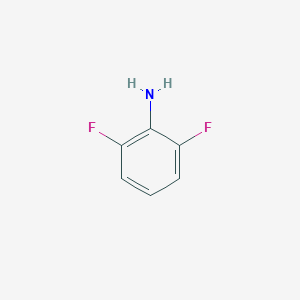

4,4-bis(diethoxyphosphoryl)butan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O7P2/c1-5-16-20(14,17-6-2)12(10-9-11-13)21(15,18-7-3)19-8-4/h12-13H,5-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADQNGBXPIXCSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(CCCO)P(=O)(OCC)OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O7P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Bis(Diethoxyphosphoryl)butan-1-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2Z)-3-Oxo-2-butanylidene]acetamide](/img/structure/B138990.png)

![5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B138993.png)

![(3R,4R,4As,7R,8S,8aR)-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-4,4a,5,6,7,8-hexahydro-3H-benzo[c][1,2]dioxine-8a-carbaldehyde](/img/structure/B139009.png)